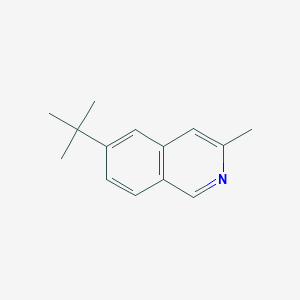
4-Hydroxypicolinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrochloride typically involves the hydroxylation of picolinic acid. One common method includes the reaction of picolinic acid with hydrogen peroxide in the presence of a catalyst. Another approach involves the use of potassium permanganate as an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-pyridone derivatives.
Reduction: Formation of 4-aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion interactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxypicolinic acid hydrochloride involves its ability to chelate metal ions. This chelation process can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s hydroxyl group plays a crucial role in forming stable complexes with metal ions, thereby modulating their biological effects .
Comparación Con Compuestos Similares
Picolinic Acid: Lacks the hydroxyl group at the 4-position, resulting in different chemical reactivity and biological activity.
3-Hydroxypicolinic Acid: Hydroxyl group at the 3-position, leading to distinct chelation properties and reactivity.
5-Hydroxypicolinic Acid: Hydroxyl group at the 5-position, exhibiting unique chemical and biological characteristics.
Uniqueness: 4-Hydroxypicolinic acid hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H6ClNO3 |
|---|---|
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
Clave InChI |
SUTCJYOSLDOAII-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=CC1=O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


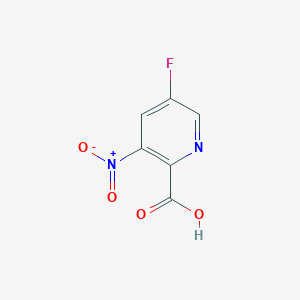
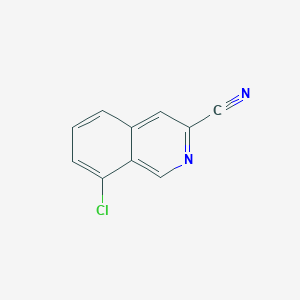

![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
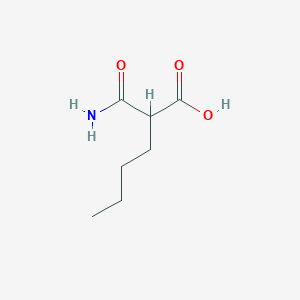

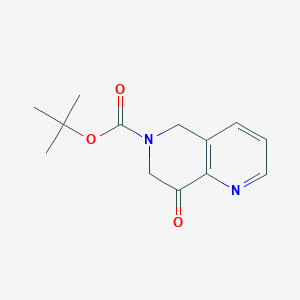
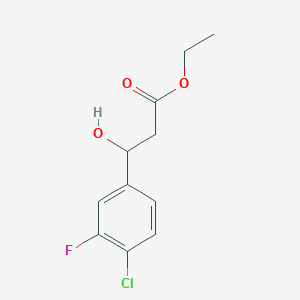
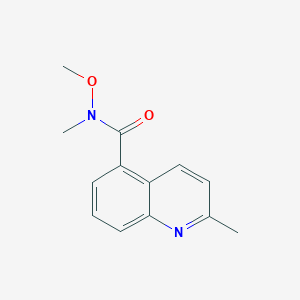
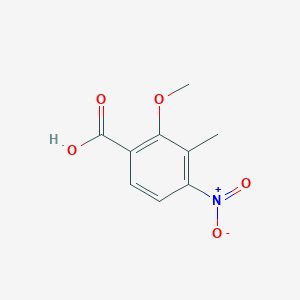
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)

